(2-Bromo-4-(trifluoromethyl)phenyl)methanamine
Overview
Description
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7BrF3N and a molecular weight of 254.05 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanamine group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a catalyst to achieve the bromination . The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine may involve large-scale bromination processes using automated reactors. The process is optimized for efficiency, safety, and environmental considerations. The final product is purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine atom.
(2-Bromo-4-(trifluoromethyl)phenyl)methanol: Contains a hydroxyl group instead of the methanamine group
Uniqueness
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZOQOLDWTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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